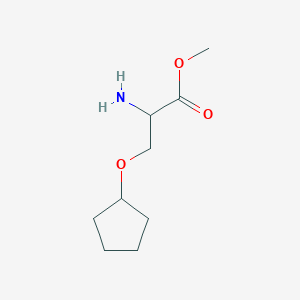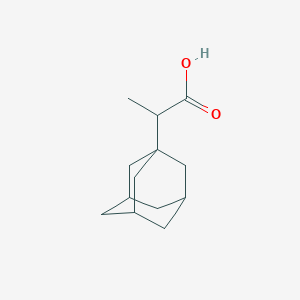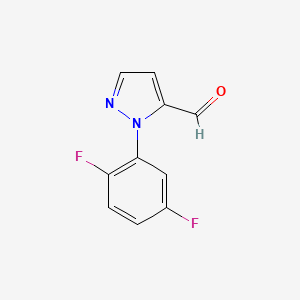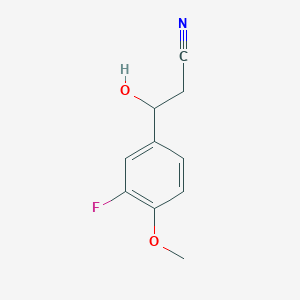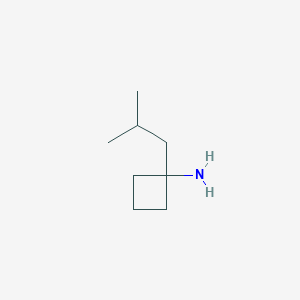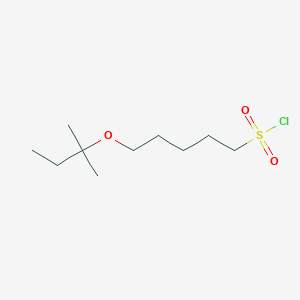
5-(Tert-pentyloxy)pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-pentyloxy)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamides and sulfonate esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-pentyloxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(tert-pentyloxy)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The general reaction scheme is as follows:
5-(Tert-pentyloxy)pentane-1-sulfonic acid+SOCl2→5-(Tert-pentyloxy)pentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which are crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-pentyloxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.
Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by reduction or oxidation reactions.
Aplicaciones Científicas De Investigación
5-(Tert-pentyloxy)pentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The reactivity of 5-(Tert-pentyloxy)pentane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The mechanism involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Commonly used in organic synthesis, particularly for the protection of hydroxyl groups.
Uniqueness
5-(Tert-pentyloxy)pentane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the properties of the resulting products.
Propiedades
Fórmula molecular |
C10H21ClO3S |
|---|---|
Peso molecular |
256.79 g/mol |
Nombre IUPAC |
5-(2-methylbutan-2-yloxy)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-4-10(2,3)14-8-6-5-7-9-15(11,12)13/h4-9H2,1-3H3 |
Clave InChI |
GBXBXYIVAIDUJO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OCCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)
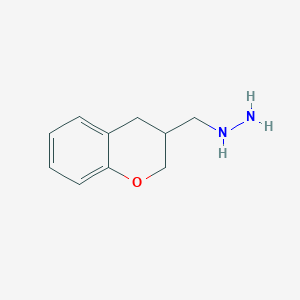
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrilehydrochloride](/img/structure/B13621905.png)

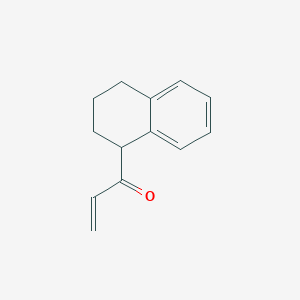
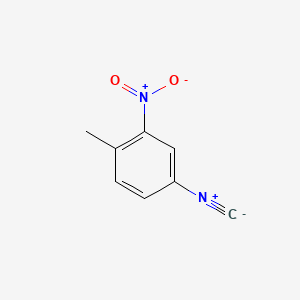
![O-[1-(4-tert-Butylphenyl)ethyl]hydroxylamine](/img/structure/B13621918.png)
![N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)

